![molecular formula C19H21NO7S B2995734 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448027-46-0](/img/structure/B2995734.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl moiety . This is a common structural motif found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, similar compounds have been involved in reactions such as Pd-catalyzed C-N cross-coupling and Se-Se bond cleavage with sodium borohydride or rongalite .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. While specific properties for your compound are not available, similar compounds have been analyzed using techniques like NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Anti-Inflammatory Applications
The compound shares a similar structure with Naproxen, a well-known nonsteroidal anti-inflammatory drug . This suggests that it could potentially be used in the treatment of conditions like rheumatic, rheumatoid arthritis, and osteoarthritis .
Anticancer Applications
Compounds with a similar structure have shown promising results in anticancer evaluations . They exhibited good selectivity between cancer cells and normal cells . This suggests that the compound could potentially be used in the development of anticancer drugs .
Antimicrobial Applications
Some derivatives of the compound have shown good antimicrobial potential . This suggests that the compound could potentially be used in the development of antimicrobial drugs .
Ligand Applications
The compound has been used in the preparation of noble ligands via a simple condensation method . This suggests that the compound could potentially be used in the field of coordination chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have shown potent activities against various cell lines . For instance, compounds substituted with benzo[d][1,3]dioxol-5-yl have displayed inhibition of VEGFR1 , indicating potential anti-angiogenic activity.
Mode of Action
Similar compounds have shown to inhibit vegfr1, which could lead to the inhibition of vegf-induced cell migration . This suggests that the compound might interact with its targets to inhibit certain cellular processes, potentially leading to anti-angiogenic effects.
Biochemical Pathways
The inhibition of vegfr1 suggests that the compound might affect angiogenesis-related pathways . Furthermore, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines , indicating potential effects on cell cycle regulation pathways.
Pharmacokinetics
The molecular properties of similar compounds have been predicted using various software tools . These properties, including Lipinski’s Rule of Five, are important for a drug’s pharmacokinetics and can impact its bioavailability .
Result of Action
Similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might have potential antitumor effects.
Action Environment
The synthesis and application of similar compounds have been studied under various conditions , suggesting that environmental factors could potentially influence the action of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c21-15(13-2-4-17-18(10-13)27-12-26-17)6-7-20-28(22,23)14-3-5-16-19(11-14)25-9-1-8-24-16/h2-5,10-11,15,20-21H,1,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIJTIRBOVDFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide |
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